5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine
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Overview
Description
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ringThe thiadiazole ring is known for its bioisosteric properties, which allow it to mimic other biologically active structures, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid, followed by a ring closure reaction using thionyl chloride. The detailed steps are as follows :
Bromination: 3,4-diaminopyridine is treated with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Ring Closure: The intermediate 2,5-dibromo-3,4-diaminopyridine undergoes a ring closure reaction with thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is a versatile scaffold in drug design, showing potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the synthesis of organic field-effect transistors (OFETs) and other electronic materials.
Biological Studies: The compound can be used as a building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for synthesizing other thiadiazole derivatives.
5-Bromo-2-chloropyridine: Used in the preparation of various pyridine derivatives.
Uniqueness
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This dual-ring system, along with the bromine and chlorine substituents, provides a versatile platform for various chemical modifications and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H3BrClN3S |
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Molecular Weight |
276.54 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
InChI Key |
RPBHKSZBYUXDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)Cl |
Origin of Product |
United States |
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